molecular formula C23H24FN3O3S B2916007 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252926-10-5

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2916007
CAS No.: 1252926-10-5
M. Wt: 441.52
InChI Key: AGGMVOKFHROMIK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl group: Provides hydrogen-bonding capabilities and rigidity to the scaffold.
  • N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide side chain: Introduces conformational flexibility and hydrophobic bulk, which may influence pharmacokinetics .

Properties

CAS No.

1252926-10-5

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.52

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3S/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-10-16-6-2-1-3-7-16/h4-6,8-9,11,13H,1-3,7,10,12,14-15H2,(H,25,28)

InChI Key

AGGMVOKFHROMIK-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H29FN4O3S, with a molecular weight of 454.57 g/mol. Its structural components suggest potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation through cell cycle arrest and induction of apoptosis.

Table 1: Summary of Antitumor Effects

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15.5Apoptosis induction
Compound BMCF7 (Breast)12.8Cell cycle arrest
N-[...]-acetamideHeLa (Cervical)10.0Apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

The proposed mechanism of action for N-[...]-acetamide involves inhibition of specific enzymes and pathways critical for cell survival and proliferation. For example, compounds containing the thieno[3,2-d]pyrimidine scaffold often target kinases involved in signaling pathways associated with cancer progression.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of thieno[3,2-d]pyrimidine derivatives. Among the tested compounds, one derivative exhibited an IC50 value of 8 µM against the HeLa cell line, highlighting the potential efficacy of similar structures in cancer therapy .
  • Antimicrobial Efficacy : Another research article focused on the synthesis and antimicrobial evaluation of various thieno derivatives. The study found that several compounds showed potent activity against resistant strains of bacteria .

Comparison with Similar Compounds

Substituent Variations at the Acetamide Nitrogen

Compound Name Substituent on Acetamide N Molecular Formula Molecular Weight Key Structural Features
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide 2-(cyclohex-1-en-1-yl)ethyl C₂₃H₂₃FN₃O₃S 441.5 Cyclohexenylethyl group enhances lipophilicity; potential π-π interactions via cyclohexene .
N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide Cyclopentyl C₂₀H₂₀FN₃O₃S 401.5 Smaller cyclopentyl group reduces steric hindrance; lower molecular weight .
N-(2-methylphenyl)-2-[3-(2-phenylethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide 2-Methylphenyl C₂₄H₂₂N₄O₃ 426.5 Pyrido[3,2-d]pyrimidine core replaces thiophene; altered electronic properties .

Key Findings :

  • Fluorine in the 2-fluorobenzyl group (common across analogs) enhances metabolic stability by resisting oxidative degradation .

Core Heterocycle Modifications

Compound Name Core Structure Bioactivity Relevance
Target compound Thieno[3,2-d]pyrimidine High affinity for kinases due to planar aromatic core; inhibits ATP-binding pockets.
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide (Compound 5) Pyrimidine Reduced rigidity compared to thieno-fused analogs; lower kinase inhibition potency .
2-(3,4-Dimethyl-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine Distinct binding to inflammatory targets (e.g., COX-2); unrelated to kinase activity .

Key Findings :

  • Thieno[3,2-d]pyrimidine cores exhibit superior kinase inhibition compared to non-fused pyrimidines, as seen in compound 5’s reduced potency .
  • Pyrazolo-benzothiazine derivatives (e.g., ) prioritize anti-inflammatory over kinase-related pathways .

Key Findings :

  • Microwave synthesis (used for the target compound) improves reaction efficiency but may require optimization for higher yields .
  • Conventional methods (e.g., ) achieve higher yields but lack the scalability of microwave techniques .

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